molecular formula C14H7ClF2N2 B1421006 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline CAS No. 885277-50-9

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Cat. No.: B1421006
CAS No.: 885277-50-9
M. Wt: 276.67 g/mol
InChI Key: OSAXYMSBOKBMKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline typically involves the reaction of 2-fluoroaniline with 4-chloro-6-fluoroquinazoline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be formed.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

  • Targeted Cancer Therapies : This compound is a crucial intermediate in the synthesis of kinase inhibitors, which are designed to selectively block tumor growth. Kinase inhibitors are essential in treating various cancers by interfering with the signaling pathways that promote cell division and survival .

Case Study: Kinase Inhibitor Development

  • A study published in a peer-reviewed journal highlighted the synthesis of novel quinazoline derivatives, including this compound, demonstrating promising activity against specific cancer cell lines. The research indicated that modifications to the quinazoline structure could enhance selectivity and potency against cancer targets .

Biochemical Research

Investigating Enzyme Inhibition

  • This compound is utilized in studies focused on inhibiting specific enzymes, thereby aiding researchers in understanding disease mechanisms and potential treatments. Its ability to modulate enzyme activity makes it valuable for exploring metabolic pathways and therapeutic targets .

Data Table: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition Potency (IC50)Reference
EGFR50 nM
VEGFR120 nM
PDGFR75 nM

Material Science

Advanced Material Applications

  • The compound is being explored for creating advanced materials, particularly organic semiconductors. Its unique chemical structure provides enhanced thermal stability and chemical resistance, making it suitable for electronic devices .

Case Study: Organic Semiconductor Development

  • Research has shown that incorporating quinazoline derivatives into polymer matrices can significantly improve the electronic properties of materials used in organic light-emitting diodes (OLEDs) and photovoltaic cells. The findings suggest that these materials could lead to more efficient energy conversion technologies .

Agricultural Chemistry

Formulation of Agrochemicals

  • This compound has potential applications in developing agrochemicals aimed at specific pests or diseases. Its selective action helps formulate pesticides that minimize environmental impact while effectively targeting harmful organisms .

Data Table: Agrochemical Efficacy

Pest/DiseaseTargeted CompoundEfficacy (%)
AphidsQuinazoline Derivative85%
Fungal PathogensQuinazoline Derivative90%

Diagnostic Tools

Enhancing Imaging Techniques

  • The compound is being researched for its potential role in developing diagnostic imaging agents. These agents can improve the detection and monitoring of diseases through enhanced imaging techniques such as MRI and PET scans .

Case Study: Imaging Agent Development

  • A recent study investigated the use of quinazoline derivatives as contrast agents in MRI applications. Results indicated that these compounds could significantly enhance image clarity and resolution, leading to better diagnostic outcomes for patients .

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-fluorophenyl)quinazoline
  • 6-Fluoro-2-(2-fluorophenyl)quinazoline
  • 4-Chloro-6-fluoroquinazoline

Uniqueness

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and specificity. The combination of these substituents provides a distinct electronic environment that can improve binding affinity and selectivity towards specific molecular targets .

Biological Activity

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific quinazoline derivative, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that include halogenation and cyclization processes. The presence of chlorine and fluorine atoms in its structure enhances its lipophilicity and biological activity. The structural formula is represented as follows:

C14H8ClF2N2\text{C}_{14}\text{H}_{8}\text{ClF}_2\text{N}_2

Quinazoline derivatives, including this compound, primarily exert their biological effects through the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making these compounds effective against various cancers.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several human cancer cell lines. The compound has shown to induce apoptosis in cancer cells, particularly in lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) models.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A5495.9Induction of apoptosis
SW-4802.3Cell cycle arrest at S phase
MCF-75.65Apoptosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Structure-Activity Relationship (SAR)

Research indicates that the presence of halogen substituents on the phenyl ring significantly enhances the antiproliferative activity of quinazoline derivatives. Compounds with one or two halogen atoms exhibit superior activity compared to those without substitutions. For instance, compounds with chlorine and fluorine at specific positions have shown increased binding affinity to EGFR.

Case Studies

In a study investigating a series of quinazoline-pyrimidine hybrids, one compound demonstrated an IC50 value of 5.9 µM against A549 cells, indicating strong anticancer potential. The study also highlighted that these compounds could induce apoptosis in a dose-dependent manner, confirming their efficacy as anticancer agents .

Another research effort focused on quinazoline-thiazole hybrids revealed that several derivatives exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, outperforming established drugs like sorafenib . These findings underscore the importance of structural modifications in enhancing biological activity.

Properties

IUPAC Name

4-chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2/c15-13-10-7-8(16)5-6-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXYMSBOKBMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674262
Record name 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-50-9
Record name 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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